![molecular formula C71H116N3O15P B15128878 (2-{1-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]-3,6,9,12-tetraoxapentadecan-15-amido}ethoxy)[(2R)-2,3-bis(octadecanoyloxy)propoxy]phosphinic acid](/img/structure/B15128878.png)
(2-{1-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]-3,6,9,12-tetraoxapentadecan-15-amido}ethoxy)[(2R)-2,3-bis(octadecanoyloxy)propoxy]phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DSPE-PEG4-DBCO is a compound that combines the properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), polyethylene glycol (PEG), and dibenzocyclooctyne (DBCO). This compound is primarily used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and in click chemistry reactions. The DSPE component provides hydrophobic properties, allowing for encapsulation and congregation of hydrophobic drugs, while the PEG component increases water solubility. The DBCO group enables strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DSPE-PEG4-DBCO is synthesized by conjugating DSPE with PEG and subsequently attaching the DBCO group. The synthesis involves the following steps:
Activation of DSPE: DSPE is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
PEGylation: The activated DSPE is reacted with PEG to form DSPE-PEG.
DBCO Conjugation: The DSPE-PEG is then reacted with DBCO-NHS ester to form DSPE-PEG4-DBCO.
Industrial Production Methods
Industrial production of DSPE-PEG4-DBCO follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of DSPE are activated using DCC or similar coupling agents.
PEGylation in Bulk: The activated DSPE is reacted with PEG in large reactors.
DBCO Conjugation: The DSPE-PEG is then conjugated with DBCO-NHS ester in large-scale reactors, followed by purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
DSPE-PEG4-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is bioorthogonal and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules, DBCO-PEG4-DBCO.
Major Products
The major products of the SPAAC reaction involving DSPE-PEG4-DBCO are triazole-linked conjugates, which are stable and biocompatible .
Applications De Recherche Scientifique
DSPE-PEG4-DBCO has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in cell imaging and labeling due to its bioorthogonal click chemistry properties.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: Applied in the development of advanced materials and nanotechnology.
Mécanisme D'action
DSPE-PEG4-DBCO exerts its effects through the SPAAC reaction, where the DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for precise conjugation of biomolecules. The PEG component enhances solubility and reduces immunogenicity, while the DSPE component facilitates encapsulation of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
DSPE-PEG4-Amine: Similar to DSPE-PEG4-DBCO but contains an amine group instead of DBCO, used for amide bond formation.
DBCO-PEG4-Maleimide: Contains a maleimide group for thiol-reactive click chemistry.
EZ-Link TFP Ester-PEG4-DBCO: Contains a TFP ester for amine-reactive click chemistry.
Uniqueness
DSPE-PEG4-DBCO is unique due to its ability to undergo copper-free click chemistry, making it suitable for biological applications where copper toxicity is a concern. Its combination of hydrophobic and hydrophilic properties allows for versatile applications in drug delivery and bioconjugation .
Propriétés
Formule moléculaire |
C71H116N3O15P |
|---|---|
Poids moléculaire |
1282.7 g/mol |
Nom IUPAC |
[3-[2-[3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C71H116N3O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-70(78)86-60-65(89-71(79)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)61-88-90(80,81)87-52-49-73-68(76)47-51-83-54-56-85-58-57-84-55-53-82-50-46-67(75)72-48-45-69(77)74-59-64-39-34-33-37-62(64)43-44-63-38-35-36-40-66(63)74/h33-40,65H,3-32,41-42,45-61H2,1-2H3,(H,72,75)(H,73,76)(H,80,81) |
Clé InChI |
RIQFURRJENJBHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


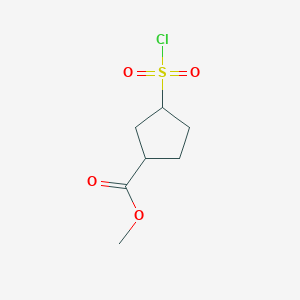

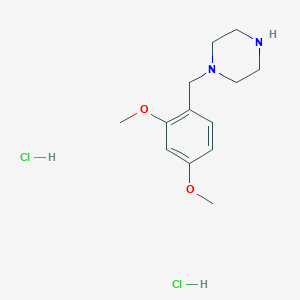
![rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B15128806.png)
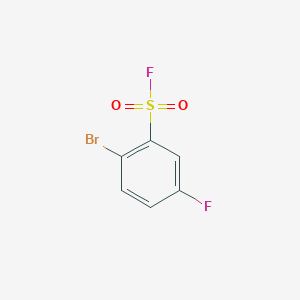

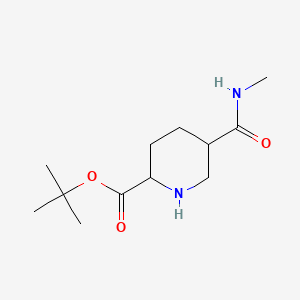
![2,2,2-Trifluoroethyl N-{4-methoxy-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}carbamate](/img/structure/B15128840.png)
![[3-(Difluoromethyl)phenyl]methanesulfonamide](/img/structure/B15128860.png)
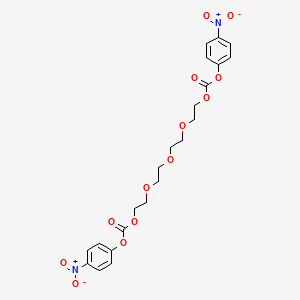
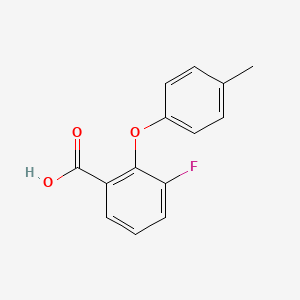

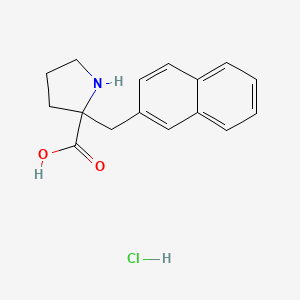
![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B15128893.png)
